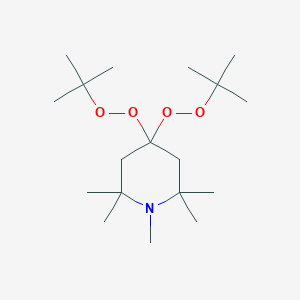
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is an organic peroxide compound known for its application as a radical initiator in polymer chemistry. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent temperature control and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped to handle peroxides safely.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Oxidation: The compound can participate in oxidation reactions, leading to the formation of oxygenated products.
Substitution: It can also undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acid Catalysts: For the initial synthesis.
Solvents: Such as chloroform and ethyl acetate, which can dissolve the compound and facilitate reactions.
Temperature Control: Reactions are typically carried out at controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form polymers or other complex organic molecules.
Applications De Recherche Scientifique
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to produce plastics and resins.
Biology: Investigated for its potential role in biological systems as a source of reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate chain reactions in polymerization processes or react with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4,4-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymer chemistry.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Uniqueness
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is unique due to its high thermal stability and specific structure, which allows for controlled radical generation. This makes it particularly valuable in applications requiring precise control over polymerization processes.
Propriétés
Numéro CAS |
83982-30-3 |
|---|---|
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
4,4-bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C18H37NO4/c1-14(2,3)20-22-18(23-21-15(4,5)6)12-16(7,8)19(11)17(9,10)13-18/h12-13H2,1-11H3 |
Clé InChI |
XNTSGGAFTJLBKR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
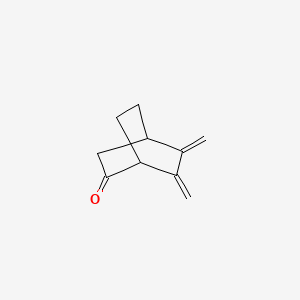
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
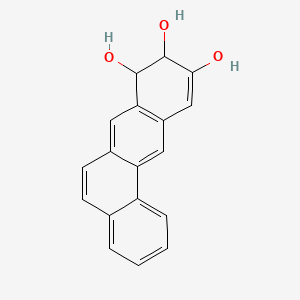
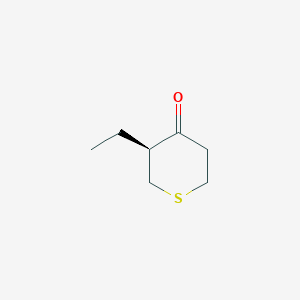

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

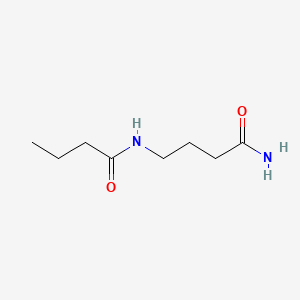

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
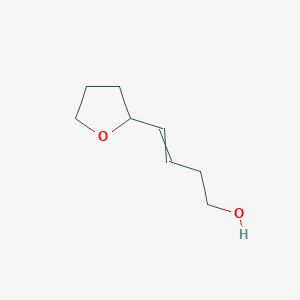
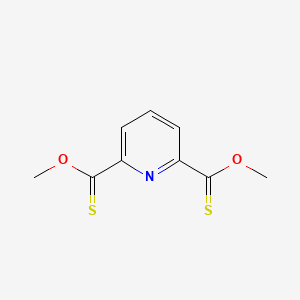
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
